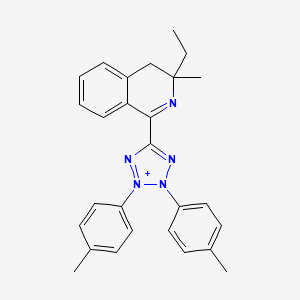![molecular formula C18H21Cl3N2O B11700010 N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]hexanamide](/img/structure/B11700010.png)
N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]hexanamide is a synthetic organic compound characterized by its unique structure, which includes a naphthalene ring, a trichloromethyl group, and a hexanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]hexanamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of naphthylamine with trichloroacetaldehyde to form an intermediate compound.
Amidation: The intermediate is then reacted with hexanoyl chloride in the presence of a base such as pyridine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include:
Batch Processing: Utilizing large reactors to carry out the reactions in batches.
Continuous Flow Processing: Implementing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]hexanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]hexanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]hexanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity and influencing cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-trichloro-1-(naphthalen-2-ylamino)ethyl)propionamide
- 4-methoxy-N-(2,2,2-trichloro-1-(naphthalen-2-ylamino)ethyl)benzamide
- 2-phenyl-N-(2,2,2-trichloro-1-(naphthalen-2-ylamino)ethyl)acetamide
Uniqueness
N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]hexanamide is unique due to its specific structural features, such as the presence of a hexanamide moiety and the position of the naphthylamine group
Properties
Molecular Formula |
C18H21Cl3N2O |
|---|---|
Molecular Weight |
387.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]hexanamide |
InChI |
InChI=1S/C18H21Cl3N2O/c1-2-3-4-12-16(24)23-17(18(19,20)21)22-15-11-7-9-13-8-5-6-10-14(13)15/h5-11,17,22H,2-4,12H2,1H3,(H,23,24) |
InChI Key |
KLOHAWSOQRAXGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


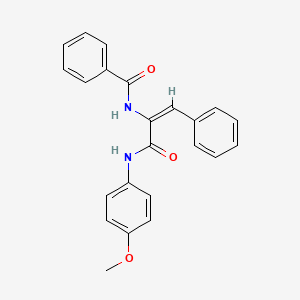
![N'-{(E)-[5-(4-iodophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11699934.png)
![(4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(naphthalen-1-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11699944.png)
![2-Morpholin-4-yl-N-[2-(toluene-4-sulfonylamino)-ethyl]-acetamide](/img/structure/B11699949.png)
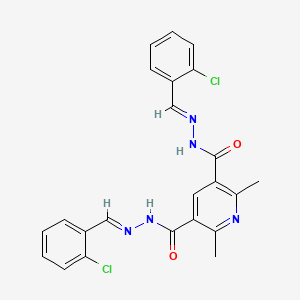
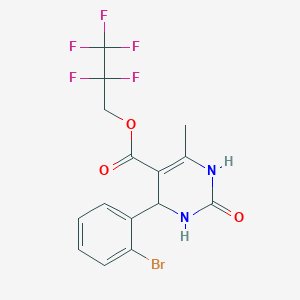
![N-[(E)-1H-indol-3-ylmethylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B11699972.png)
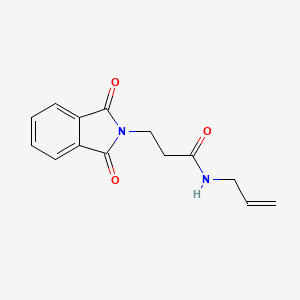
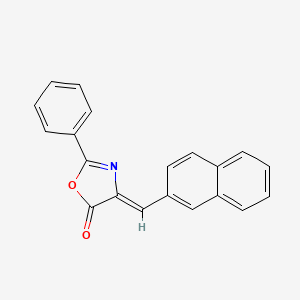
![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(4-tert-butylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11699991.png)
![2,3-dimethoxy-6-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11699999.png)

![4-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11700013.png)
